N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C12H15N3 |
|---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
N-(3-propan-2-ylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-9(2)10-4-3-5-11(6-10)15-12-7-13-14-8-12/h3-9,15H,1-2H3,(H,13,14) |
InChI Key |
JYAKKXFTVHTWEU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC2=CNN=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Methodologies
Nitro Reduction and Coupling
Nitration of Pyrazole Precursors
The synthesis begins with nitrating 1H-pyrazole using a mixed acid system (H₂SO₄/HNO₃, 3:1 v/v) to yield 4-nitro-1H-pyrazole. This step achieves regioselectivity at position 4 due to the electron-donating effects of adjacent nitrogen atoms, with reported yields of 75%.
Iron-Powder-Mediated Reduction
The nitro group is reduced to an amine using iron powder and NH₄Cl in ethanol-water under reflux. This method, adapted from the reduction of 3,5-diisopropyl-4-nitropyrazole, affords 4-amino-1H-pyrazole in 50–55% yield after crystallization (Table 1).
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Nitration | H₂SO₄/HNO₃, 0°C, 2 h | 75 |
| Reduction | Fe, NH₄Cl, EtOH/H₂O, 100°C, 2 h | 55 |
Aryl Group Introduction
The 3-isopropylphenyl group is introduced via Suzuki-Miyaura coupling using 4-amino-1H-pyrazole and 3-isopropylphenylboronic acid. Pd(PPh₃)₄ catalysis in DMF/EtOH at 80°C achieves a 65% yield.
Buchwald-Hartwig Amination
Direct Arylation of 4-Amino-1H-pyrazole
This one-step method couples 4-amino-1H-pyrazole with 1-bromo-3-isopropylbenzene under palladium catalysis. Optimized conditions use Pd₂(dba)₃, Xantphos, and Cs₂CO₃ in toluene at 110°C, yielding 70–72% of the target compound.
Ligand and Solvent Effects
Bidentate ligands like Xantphos improve catalytic efficiency by stabilizing the Pd center, while polar aprotic solvents (DMF, DMSO) enhance reaction rates. Side products, such as diarylated amines, are minimized by controlling stoichiometry (aryl halide:amine = 1.2:1).
Cyclization Approaches
Hydrazine-Carbonyl Condensation
Reacting 3-isopropylphenylhydrazine with β-ketoesters forms the pyrazole ring via Knorr-type cyclization. For example, ethyl acetoacetate and hydrazine in acetic acid yield 4-amino-1H-pyrazole derivatives at 60–65% efficiency.
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) accelerates cyclization, reducing reaction times from hours to minutes and improving yields to 68%.
Comparative Analysis of Methods
The Buchwald-Hartwig method is preferred for scalability, whereas nitro reduction suits laboratories with iron-mediated reduction expertise. Cyclization offers atom economy but struggles with sterically hindered substrates.
Characterization and Validation
Spectroscopic Data
Applications and Derivatives
Pharmaceutical Intermediates
The compound serves as a precursor to GlyT1 inhibitors, with IC₅₀ values as low as 1.8 nM in rat models. Substitution at the pyrazole’s 1-position with ethyl or methyl groups enhances blood-brain barrier penetration.
Materials Science
Primary amines on pyrazole scaffolds enable Schiff base reactions for COF synthesis. For example, condensation with aldehydes forms imine-linked frameworks with surface areas exceeding 800 m²/g.
Chemical Reactions Analysis
Reductive Amination and Imine Formation
The pyrazole core undergoes condensation with aldehydes to form imine intermediates, followed by reduction to yield secondary amines. In a solvent-free protocol, equimolar amounts of N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine and aldehydes (e.g., p-methoxybenzaldehyde) react at 120°C for 2 hours, forming an N-(pyrazolyl)imine intermediate. Subsequent reduction with sodium borohydride (NaBH₄, 2.0 mmol) in methanol at ambient temperature produces the corresponding amine in 88% yield .
Key Reaction Parameters
| Parameter | Value/Detail |
|---|---|
| Solvent | Methanol (post-condensation) |
| Temperature | 120°C (condensation), ambient (reduction) |
| Catalyst/Reagent | NaBH₄ |
| Reaction Time | 2 hours (condensation), 1 hour (reduction) |
| Yield | 88% |
The imine intermediate (δ = 158.3 ppm for azomethine carbon) is confirmed via ¹³C NMR, while its reduction eliminates this signal, verifying amine formation .
Condensation with Aromatic Dialdehydes
The amine group reacts with aromatic dialdehydes (e.g., terephthalaldehyde) to form covalent organic frameworks (COFs). In anhydrous methanol, this compound (0.60 mmol) and terephthalaldehyde (0.33 mmol) undergo condensation, generating a bis-pyrazolylimine structure. This product exhibits π-electron delocalization across the pyrazole ring (C–N bonds: 1.3406–1.3585 Å; C=C bonds: 1.3903 Å) .
Structural Insights
-
Bond Lengths :
-
C=N (imine): 1.2736 Å
-
C–N (pyrazole): 1.3406–1.3585 Å
-
C–C (pyrazole): 1.3853–1.4080 Å
-
Nucleophilic Substitution Reactions
The isopropyl-substituted phenyl group participates in electrophilic aromatic substitution (EAS). For example, nitration or halogenation occurs under acidic conditions, though specific yields are not detailed in accessible literature. The para-isopropyl group directs incoming electrophiles to meta positions relative to the pyrazole attachment .
Reaction Comparison Table
Mechanistic Considerations
-
Imine Formation : Proceeds via nucleophilic attack of the amine on the aldehyde carbonyl, followed by dehydration .
-
Reduction : NaBH₄ selectively reduces the imine bond without affecting the pyrazole ring .
-
COF Assembly : Driven by π-π stacking and hydrogen bonding between pyrazole and aromatic dialdehydes .
This compound’s versatility in forming amines, imines, and coordination complexes underscores its utility in medicinal chemistry and materials science.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives with potential biological activities.
Biology: Investigated for its role as an enzyme inhibitor and its potential to modulate biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the modulation of various biological processes, such as cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways involved depend on the specific biological context and the type of disease being targeted.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine with analogous pyrazole derivatives, focusing on structural features, physicochemical properties, and functional implications.
Substituent Effects on Electronic and Steric Properties
a. N-((3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)propan-1-amine ()
- Key Differences :
- The presence of a 4-chlorophenyl group increases electron-withdrawing effects compared to the 3-isopropylphenyl group in the target compound.
- An imine (C=N) linkage replaces the direct amine group, reducing basicity but enhancing conjugation.
- Impact :
b. N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ()
- Key Differences :
- A pyridine ring replaces the phenyl group, introducing aromatic nitrogen for additional hydrogen bonding.
- A cyclopropylamine substituent adds steric strain and modulates amine basicity.
- Impact :
Functional Group Variations
a. 1-(4-Aminophenyl)-N-(propan-2-yl)-1H-pyrazole-3-carboxamide ()
- Key Differences: A carboxamide group replaces the primary amine, enabling stronger hydrogen bonding. The 4-aminophenyl substituent introduces an additional amine for ionic interactions.
- Impact :
b. 1-(Tetrahydro-2H-pyran-2-yl)-N-(4-(trifluoromethyl)phenyl)-1H-pyrazol-4-amine ()
- Key Differences :
- A trifluoromethyl group (electron-withdrawing) and a bulky tetrahydropyran (THP) protecting group are present.
Pharmacological Implications
- Anticancer Activity : Compounds like darolutamide () and phenyl-pyrimidinyl-pyrazole derivatives () highlight the role of pyrazole amines in targeting androgen receptors or kinase pathways. The target compound’s isopropyl group may favor hydrophobic binding pockets in similar targets, but its efficacy would depend on substituent optimization .
Table 1: Key Properties of Selected Pyrazole Amines
Biological Activity
N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine is a compound that has gained attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article consolidates various studies to provide a comprehensive overview of its biological activity, including data tables and case studies.
Chemical Structure and Properties
This compound belongs to the pyrazole family, which is known for its pharmacological versatility. The compound features a pyrazole ring substituted with a propan-2-yl group and an aromatic phenyl moiety, contributing to its biological properties.
1. Anticancer Activity
Research has demonstrated that pyrazole derivatives exhibit significant anticancer properties. For instance, several studies have reported on the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 1.88 | Induces apoptosis via mitochondrial pathway |
| A549 | 0.16 | Inhibits CDK2 activity |
| HepG2 | 3.25 | Causes cell cycle arrest |
These findings indicate that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest, making it a promising candidate for further development in cancer therapy .
2. Anti-inflammatory Activity
This compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it inhibits cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process:
| Compound | IC50 (nM) | Activity |
|---|---|---|
| N-(4-fluorophenyl)-2,3-dihydro... | 3.8 | Inhibits Fmlp-Ome induced chemotaxis |
| N-(4-methylbenzenamine) | 1.2 | Reduces IL8-induced chemotaxis |
These results highlight the potential of this compound to mitigate inflammation by targeting key enzymes involved in the inflammatory response .
3. Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various pathogens. In vitro studies have shown promising results:
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 |
| Staphylococcus epidermidis | 0.20 | 0.23 |
The compound exhibited significant bactericidal activity, indicating its potential as an antimicrobial agent .
Case Studies
Several case studies have explored the pharmacological potential of pyrazole derivatives similar to this compound:
- Study on MCF7 Cell Line : A derivative showed an IC50 value of 0.01 µM against MCF7 cells, indicating potent cytotoxicity compared to standard treatments .
- Evaluation Against HepG2 Cells : Another study reported an IC50 of 0.74 mg/mL for similar compounds against HepG2 cells, suggesting potential for liver cancer treatment .
Q & A
Q. What synthetic methodologies are commonly employed for N-[3-(Propan-2-yl)phenyl]-1H-pyrazol-4-amine, and how do reaction parameters (e.g., catalysts, solvents) affect yield and purity?
Answer: Synthesis typically involves multi-step reactions, such as:
- Coupling reactions (e.g., Ullmann-type couplings) using catalysts like copper(I) bromide or palladium complexes under reflux conditions (e.g., ethanol, DMF) .
- Amine alkylation with propan-2-yl substituents, optimized via cesium carbonate as a base and controlled heating (35–80°C) .
Key considerations : - Catalyst choice impacts reaction speed and byproduct formation. Copper catalysts may reduce reaction time but require inert atmospheres.
- Solvent polarity (e.g., DMSO vs. ethanol) affects solubility of intermediates.
Example protocol :
React 3-(4-iodo-3-methyl-1H-pyrazol-1-yl)pyridine with cyclopropanamine in DMSO using CuBr and Cs₂CO₃ at 35°C for 48 hours.
Purify via column chromatography (ethyl acetate/hexane gradient) .
Q. How can structural confirmation of this compound be achieved using spectroscopic and crystallographic methods?
Answer:
- NMR spectroscopy : Analyze H and C spectra to confirm proton environments (e.g., aromatic protons at δ 6.8–8.9 ppm, amine protons at δ 3.2–5.1 ppm) .
- X-ray crystallography : Refine crystal structures using software like SHELXL to resolve bond lengths and angles (e.g., C-N bond ~1.34 Å, pyrazole ring planarity) .
- HRMS : Validate molecular weight (e.g., [M+H] at m/z 215) .
Q. What are the stability and storage requirements for pyrazole-amine derivatives like this compound?
Answer:
- Stability : Stable under ambient conditions but sensitive to strong oxidizers (e.g., HNO₃) and prolonged UV exposure .
- Storage : Store in airtight containers at –20°C in inert solvents (e.g., DMSO) to prevent hydrolysis. Monitor purity via HPLC every 6 months .
Q. What purification techniques are optimal for isolating this compound from reaction mixtures?
Answer:
- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane (0–100%) to resolve polar byproducts .
- Recrystallization : Ethanol or acetonitrile yields high-purity crystals (melting point 104–107°C) .
- Acid-base extraction : Partition between HCl (aqueous) and DCM (organic) to remove unreacted amines .
Q. How can researchers design preliminary biological activity screens for this compound?
Answer:
- In vitro assays :
- Antimicrobial : Broth microdilution (MIC values against S. aureus, E. coli) .
- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ determination) .
- Target binding : Fluorescence polarization assays to measure affinity for kinases or GPCRs .
Advanced Research Questions
Q. How can contradictions in reported biological activity data for pyrazole derivatives be methodologically addressed?
Answer:
- Variable standardization : Ensure consistent assay conditions (e.g., pH, serum concentration) across studies.
- Meta-analysis : Compare structural analogs (e.g., fluorine substitution at position 5 enhances antimicrobial activity by 30%) .
- Orthogonal validation : Confirm results using multiple techniques (e.g., SPR and ITC for binding kinetics) .
Q. What computational strategies (e.g., Multiwfn) are effective in predicting the reactivity and electronic properties of this compound?
Answer:
- Electrostatic potential mapping : Use Multiwfn to visualize nucleophilic/electrophilic regions (e.g., amine group charge density: –0.25 e) .
- Frontier molecular orbitals : Calculate HOMO-LUMO gaps (~4.2 eV) to predict redox behavior .
- Docking simulations : AutoDock Vina to model interactions with biological targets (e.g., kinase ATP-binding pockets) .
Q. How can structure-activity relationship (SAR) studies be optimized using analogs of this compound?
Answer: Example SAR table :
Method : Synthesize analogs via parallel combinatorial chemistry and test in standardized assays .
Q. What advanced crystallographic challenges arise when refining the structure of this compound, and how are they resolved?
Answer:
- Disorder : Isopropyl groups may exhibit rotational disorder. Mitigate via low-temperature data collection (173 K) and SHELXL restraints (e.g., SIMU for thermal motion) .
- Twinned crystals : Use TWINABS for data scaling and refine with HKLF5 .
- Example : A triclinic crystal (space group P1) with Z’=1 was resolved to R-factor 0.031 using SHELXL .
Q. How can researchers reconcile discrepancies in synthetic yields reported across studies?
Answer:
- Parameter screening : Optimize via DOE (design of experiments) to identify critical variables (e.g., catalyst loading, solvent ratio).
- Case study : Yield increased from 17.9% to 43% by replacing CuBr with Pd(OAc)₂ in coupling reactions .
- Byproduct analysis : Use LC-MS to identify side products (e.g., dimerization at high temperatures) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
